molecular formula C6H10N4O2 B14410928 1-Azido-1-nitrocyclohexane CAS No. 85632-90-2

1-Azido-1-nitrocyclohexane

Cat. No.: B14410928
CAS No.: 85632-90-2
M. Wt: 170.17 g/mol
InChI Key: SCYMXLUIWYAIQL-UHFFFAOYSA-N
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Description

1-Azido-1-nitrocyclohexane is an organic compound characterized by the presence of both azide and nitro functional groups attached to a cyclohexane ring

Preparation Methods

1-Azido-1-nitrocyclohexane can be synthesized through radical-nucleophilic substitution reactions. One common method involves the reaction of cyclohexanone with sodium azide and a nitro compound under specific conditions to yield the desired product . The reaction typically proceeds via the formation of intermediate radical anions, followed by oxidative addition . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Mechanism of Action

The mechanism of action of 1-Azido-1-nitrocyclohexane involves its ability to participate in radical-nucleophilic substitution reactions. The azide group can act as a nucleophile, attacking electrophilic centers in other molecules, while the nitro group can undergo reduction or oxidation, leading to various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Properties

CAS No.

85632-90-2

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

1-azido-1-nitrocyclohexane

InChI

InChI=1S/C6H10N4O2/c7-9-8-6(10(11)12)4-2-1-3-5-6/h1-5H2

InChI Key

SCYMXLUIWYAIQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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